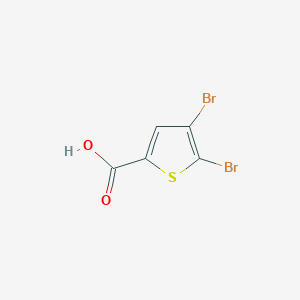
1,5-ジフェニルピラゾリジン-3-オン
概要
説明
1,5-Diphenylpyrazolidin-3-one is a chemical compound used in scientific research . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
1,5-Diphenylpyrazolidin-3-one contains a total of 33 atoms; 14 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . More detailed structural analysis can be found in the references .科学的研究の応用
金属イオンの化学センサー
1,5-ジフェニルピラゾリジン-3-オン: は、新しいタイプの化学センサーであるアゾメチンイミンの合成に使用されてきました。 これらの化学センサーはイオンクロミック特性を示し、Cu^2+ カチオンなどの金属イオンの検出に特に効果的です 。特定の金属イオンを感知し、結合する能力は、環境モニタリングや産業プロセス制御における用途にとって重要です。
医薬品試験
独自の化学構造により、1,5-ジフェニルピラゾリジン-3-オンは医薬品試験の基準物質として使用されています 。これは、医薬品開発と品質管理に不可欠な薬理学的研究の精度と信頼性を保証します。
有機合成
この化合物は、有機合成における構成要素として役立ち、複雑な分子の作成に貢献します。 ヒドロキシ置換芳香族アルデヒドとの反応により、医薬品化学における潜在的な用途を持つ化合物が生成されます 。
材料科学
この化合物は化学センサーとして作用する能力も、材料科学の可能性を開きます。 特定のイオンの存在など、環境刺激に応答して色や特性が変化するスマートマテリアルに組み込むことができます 。
プロテアーゼ阻害剤
1,5-ジフェニルピラゾリジン-3-オン: 誘導体は、プロテアーゼ阻害剤として研究されてきました。プロテアーゼ阻害剤は、生物学的プロセスの調節に不可欠であり、プロテアーゼが重要な要因となる疾患に対する潜在的な治療薬です 。
特性
IUPAC Name |
1,5-diphenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDMBBKKGFKNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395159 | |
| Record name | 1,5-diphenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6118-95-2 | |
| Record name | 1,5-diphenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)






![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)